3-Bromo-1-ethyl-5-methyl-1H-pyrazole
Overview
Description
3-Bromo-1-ethyl-5-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the first position, and a methyl group at the fifth position on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the use of bromine for in situ oxidation of pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine monohydrochloride .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, low loadings of a combination of ruthenium tricarbonyl and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: Pyrazoles can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for cyclocondensation, and various nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazoles, while cycloaddition reactions can produce fused heterocyclic systems .
Scientific Research Applications
3-Bromo-1-ethyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and other substituents allows the compound to form hydrogen bonds and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an ethyl group at the first position.
3,5-Dibromo-1-ethyl-1H-pyrazole: Contains an additional bromine atom at the fifth position.
1-Ethyl-3-methyl-1H-pyrazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-1-ethyl-5-methyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both an ethyl and a methyl group, along with the bromine atom, provides a distinct set of chemical properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGGCBVTRYVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284812 | |
Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-05-0 | |
Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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